An In-depth Technical Guide to 7-methoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-methoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and organic synthesis. This document emphasizes the distinction between this compound and its more commonly documented analogue, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative), and focuses on the modern synthetic methodologies, chemical properties, and potential applications of the title compound.
Introduction: The 2H-Chromene Scaffold
The 2H-chromene core is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] Unlike their 2-oxo counterparts (coumarins), 2H-chromenes possess a saturated carbon at the 2-position of the pyran ring, which imparts distinct conformational and electronic properties. This structural nuance opens up diverse avenues for chemical modification and has led to the exploration of 2H-chromene derivatives for various therapeutic targets.[1][2] 7-methoxy-2H-chromene-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, with potential applications in the development of anti-inflammatory, antioxidant, and neurological agents.[2]
Physicochemical and Spectroscopic Properties
Detailed experimental data for 7-methoxy-2H-chromene-3-carboxylic acid is not as widely published as for its coumarin analogue. However, based on the general properties of 2H-chromene carboxylic acids and data for related structures, the following characteristics can be anticipated.
Physicochemical Data
| Property | Value/Description | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | N/A |
| Molecular Weight | 206.19 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature. | N/A |
| Solubility | Likely soluble in organic solvents such as methanol, DMSO, and dichloromethane. Aqueous solubility is expected to be low but can be increased in basic solutions due to salt formation. | N/A |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for benzoic acid derivatives. | N/A |
Spectroscopic Analysis
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-methoxy-2H-chromene-3-carboxylic acid. The expected spectral features are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton on the pyran ring, the methylene protons at the C2 position, and the methoxy group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, the olefinic carbons of the pyran ring, the methylene carbon at C2, and the methoxy carbon.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=C stretching of the aromatic and pyran rings, and C-O stretching frequencies.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid
Traditional synthetic routes to 2H-chromenes can be challenging and may lack regioselectivity. A modern and highly efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[3][4] This approach offers a direct and atom-economical pathway to the desired scaffold.
Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3+3] Annulation
This synthetic strategy utilizes N-phenoxyacetamides and methyleneoxetanones as the starting materials. The reaction proceeds via a cascade of C-H activation and a [3+3] annulation sequence, which is notable for its high regioselectivity and broad substrate compatibility.[3] Electron-donating substituents, such as the methoxy group at the 7-position on the N-phenoxyacetamide, have been shown to enhance the reaction yield.[3][4]
Experimental Protocol: Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid
Disclaimer: This is a representative protocol based on the published methodology.[3][4] Researchers should consult the original literature and adapt the procedure as necessary for their specific laboratory conditions. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
N-(4-methoxyphenoxy)acetamide
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Methyleneoxetanone
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[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
CsOAc (Cesium acetate)
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MeCN (Acetonitrile, anhydrous)
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Standard laboratory glassware for inert atmosphere synthesis
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Magnetic stirrer and heating plate
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Chromatography supplies for purification
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(4-methoxyphenoxy)acetamide (1 equivalent), [Cp*RhCl₂]₂ (typically 2-5 mol%), and CsOAc (typically 2 equivalents).
-
Add anhydrous acetonitrile as the solvent.
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To the stirred mixture, add methyleneoxetanone (typically 1.5-2 equivalents).
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Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the required reaction time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the solvent.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-methoxy-2H-chromene-3-carboxylic acid.
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Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Rhodium(III)-catalyzed synthesis workflow.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 7-methoxy-2H-chromene-3-carboxylic acid is limited, the broader class of 2H-chromene derivatives has shown promise in several therapeutic areas. This compound serves as a key intermediate for the synthesis of novel derivatives with potential pharmacological activities.
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Anti-inflammatory and Analgesic Agents: Chromene derivatives have been investigated for their anti-inflammatory properties.[1] The 2H-chromene scaffold can be elaborated to design molecules that target key inflammatory pathways.
-
Antioxidant Activity: The chromene ring system is a component of vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. This suggests that synthetic chromene derivatives may also possess radical scavenging capabilities.[2]
-
Neurological Disorders: The structural similarity of the chroman core (the saturated version of chromene) to certain neurotransmitters has prompted the investigation of chromene derivatives for their potential in treating cardiovascular and neurological disorders.[2]
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Anticancer Properties: Some coumarin derivatives, which share a similar benzopyran core, have demonstrated potential as anticancer agents.[5] The 2H-chromene scaffold provides an alternative framework for the design of novel cytotoxic agents.
Conclusion
7-methoxy-2H-chromene-3-carboxylic acid is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The development of modern synthetic methods, such as the rhodium-catalyzed C-H activation and [3+3] annulation, has made this scaffold more accessible for further derivatization and biological evaluation. While there is a need for more comprehensive characterization and biological screening of this specific compound, the broader class of 2H-chromenes continues to be a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this promising molecule.
References
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Chemsrc. (2025, August 26). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 7-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]
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Taylor & Francis Online. (2015, December 21). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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S. N. S. T. M. K. K. H. S. (2024, January 17). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Synfacts, 20(03), 0262. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]
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A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. (n.d.). Retrieved from [Link]
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Oakwood Chemical. (n.d.). CAS 20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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Crysdot LLC. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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Li, X. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3]. Retrieved from [Link]
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J&K Scientific. (n.d.). 7-Methoxy-chroman-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
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RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]
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